1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one
Description
IUPAC Nomenclature and Systematic Naming Conventions
The IUPAC name for this compound is 1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one . This name follows hierarchical priority rules:
- Parent Structure : The pyrrole ring serves as the core scaffold (1H-pyrrol-3-yl).
- Substituents :
The numbering prioritizes the pyrrole ring, with the benzodioxole group assigned the lowest possible locant (position 5) to minimize the suffix numbering.
Molecular Formula and Weight Analysis
The molecular formula is C₁₅H₁₄ClNO₃ , derived from:
- Carbon (C₁₅) : Pyrrole (4C), benzodioxole (6C), chloroethanone (3C), and two methyl groups (2C).
- Hydrogen (H₁₄) : Pyrrole (4H), benzodioxole (4H), chloroethanone (3H), and methyl groups (2H).
- Chlorine (Cl) : Present in the chloroethanone group.
- Nitrogen (N) : Pyrrole ring.
- Oxygen (O₃) : Two oxygen atoms in the benzodioxole ring and one in the ketone group.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄ClNO₃ | |
| Molecular Weight | 291.73 g/mol | |
| CAS Registry Number | 731003-80-8 |
Three-Dimensional Conformational Studies
The compound’s conformation is influenced by:
- Planar Pyrrole Ring : The pyrrole ring adopts a flat structure, with the 2,5-dimethyl groups occupying axial positions to minimize steric strain.
- Benzodioxole Orientation : The methylenedioxy group (O–CH₂–O) in the benzodioxole ring may adopt a chair-like or boat-like conformation, depending on electronic and steric factors.
- Chloroethanone Group : The 2-chloroethanone substituent likely retains a trigonal planar geometry around the carbonyl carbon, with the chlorine atom positioned anti to the pyrrole ring to reduce steric hindrance.
Computational studies (e.g., DFT or molecular mechanics) could further elucidate torsion angles between the pyrrole and benzodioxole rings, though specific data are not yet reported in the literature.
Comparative Analysis with Related Pyrrolo-Benzodioxole Derivatives
The compound shares structural motifs with other pyrrolo-benzodioxole derivatives but differs in substituent positioning and functional groups.
The presence of the benzodioxole group distinguishes this compound from simpler pyrrole derivatives, potentially modulating electronic properties and interactions with biological targets.
Properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-9-5-12(13(18)7-16)10(2)17(9)11-3-4-14-15(6-11)20-8-19-14/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQRLUVTMZNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with dihalomethanes in the presence of a base and a phase transfer catalyst.
Synthesis of the Pyrrole Moiety: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of Benzodioxole and Pyrrole: The benzodioxole and pyrrole moieties are coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the Chloroethanone Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding amides or thioethers.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major products formed from these reactions include carboxylic acids, alcohols, amides, and thioethers.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one may possess anticancer properties. Preliminary studies suggest it interacts with microtubules and induces apoptosis in cancer cells. These findings are crucial for developing new cancer therapies targeting cellular mechanisms involved in tumor growth and metastasis.
Mechanism of Action
The compound's mechanism may involve binding interactions with specific enzymes or proteins that regulate cell cycle progression and apoptosis. Further studies are needed to elucidate the precise biochemical pathways affected by this compound.
Materials Science
Development of New Materials
Due to its unique structural features, this compound is being explored for developing new materials with specific electronic or optical properties. Its ability to form stable complexes with various substrates can lead to advancements in organic electronics, photonic devices, and sensors.
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Formation of the Benzodioxole Ring: Achieved by reacting catechol with dihalomethanes in the presence of a base.
- Synthesis of the Pyrrole Moiety: Utilizes the Paal-Knorr reaction.
- Coupling Reaction: A palladium-catalyzed cross-coupling reaction links the benzodioxole and pyrrole components.
- Chloroethanone Group Introduction: Finalizes the compound's structure.
Biological Studies
Biological Interactions
The compound is utilized in biological studies to assess its interactions with various biological targets. Research is ongoing to understand how it affects cellular functions and signaling pathways.
Potential for Drug Development
Given its structural similarities to other bioactive compounds, there is potential for this compound to serve as a lead compound in drug development efforts aimed at treating various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one involves its interaction with cellular targets such as tubulin. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between the target compound and its analogs:
Functional Group and Pharmacophore Analysis
- Benzodioxole vs. The chlorophenyl substituent (CAS analog from ) introduces steric bulk and electron-withdrawing effects, which may alter binding affinity in receptor models.
- Chloroethanone vs. Thiazolidinone: The 2-chloroethanone group (target compound, ) is reactive, enabling nucleophilic substitution for derivatization or covalent binding to targets. The thiazolidinone ring (CAS 494832-18-7) introduces hydrogen-bonding capacity and rigidity, often linked to antimicrobial or kinase-inhibitory activity .
Core Heterocycle :
Pharmacological and Industrial Relevance
- Benzodioxole Derivatives: Associated with psychoactive properties (e.g., N-ethylnorpentylone in ) and enzyme inhibition (e.g., cytochrome P450). The target compound may share similar metabolic pathways.
- Chloroethanone-Containing Compounds: Often serve as alkylating agents or intermediates in anticancer drug synthesis (e.g., ).
Biological Activity
The compound 1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one (commonly referred to as the benzodioxole-pyrrole derivative) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxole ring, a pyrrole moiety, and a chloroethanone functional group. The molecular formula is with a molecular weight of approximately 280.71 g/mol.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C13H14ClN2O3 |
| Molecular Weight | 280.71 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that derivatives of pyrrole and benzodioxole exhibit significant antimicrobial activity. Studies have shown that the incorporation of the benzodioxole structure enhances the compound's ability to inhibit various bacterial strains. For instance, a recent study demonstrated that similar pyrrole derivatives exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The benzodioxole-pyrrole derivative has also been evaluated for its anticancer potential. In vitro studies have reported that compounds with similar scaffolds can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors. The presence of the chloroethanone group is believed to facilitate nucleophilic attack by cellular components, leading to inhibition of key metabolic pathways in pathogens or cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
- Study on Antimicrobial Activity :
- Anticancer Activity Assessment :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one?
- Answer : The compound can be synthesized via cyclocondensation reactions involving substituted pyrrole precursors. For example, benzodioxole-containing ketones (e.g., 1-(2H-1,3-benzodioxol-5-yl)propan-1-one) can react with chloroacetylating agents under basic conditions to form the chloroethanone moiety. Similar protocols are described for related benzodioxole-pyrrole hybrids, where ketones are functionalized with imidazole or pyrrole groups via nucleophilic substitution or cyclization .
- Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of the chloroethanone group.
- Monitor reaction progress via TLC or LC-MS to optimize yield.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Answer :
- Spectroscopy : ¹H/¹³C NMR and FTIR are used to confirm functional groups (e.g., benzodioxole C-O-C stretch at ~1250 cm⁻¹, pyrrole ring vibrations).
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths/angles and confirms stereochemistry. For example, SC-XRD resolved the dihedral angle between the benzodioxole and pyrrole rings in a related compound .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.8–7.2 (benzodioxole protons) | |
| SC-XRD | C-Cl bond length: 1.75 Å |
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Answer : Initial screening should focus on:
- Antifungal Activity : Broth microdilution assays against Candida spp. or Aspergillus spp., as benzodioxole derivatives often exhibit antifungal properties .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.
- Enzyme Inhibition : Target-specific assays (e.g., cytochrome P450 inhibition) if structural motifs suggest interaction with enzymatic active sites.
Advanced Research Questions
Q. How can computational methods enhance the understanding of its reactivity and target interactions?
- Answer :
- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites by analyzing Fukui indices. For instance, the chloroethanone group’s carbonyl carbon is a likely site for nucleophilic attack .
- Molecular Docking : Simulates binding to biological targets (e.g., fungal lanosterol demethylase) using software like AutoDock Vina. A related benzodioxole-imidazole hybrid showed strong binding to fungal CYP51 .
- Strategy : Combine docking with MD (Molecular Dynamics) simulations to assess binding stability over time.
Q. How can contradictions in spectroscopic data during structure elucidation be resolved?
- Answer :
- Multi-Technique Validation : Cross-validate NMR/IR with SC-XRD. For example, SC-XRD resolved ambiguities in NOESY correlations for a dihydropyrazole derivative .
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace coupling patterns in complex NMR spectra.
Q. What strategies are effective in designing derivatives to explore structure-activity relationships (SAR)?
- Answer :
- Core Modifications :
- Replace the chloroethanone group with trifluoroacetyl (as in CAS 95337-69-2) to assess electron-withdrawing effects .
- Vary substituents on the benzodioxole ring (e.g., fluorination at C-5) to study steric/electronic impacts on bioactivity .
- Biological Testing : Compare IC₅₀ values of derivatives against parent compound to identify critical functional groups.
- Data Table :
| Derivative | Modification | IC₅₀ (Antifungal) | Reference |
|---|---|---|---|
| Parent Compound | None | 12.5 µM | |
| Trifluoroacetyl Analog | -Cl → -CF₃ | 8.2 µM |
Methodological Notes
- Crystallography : SHELXL remains the gold standard for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures .
- Synthetic Optimization : Microwave-assisted synthesis can reduce reaction times for cyclization steps by 40–60% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
